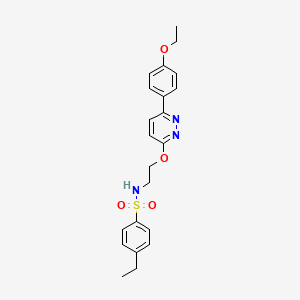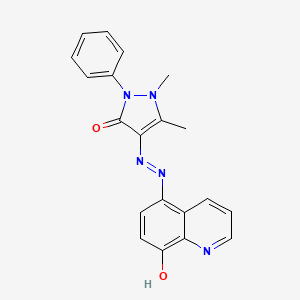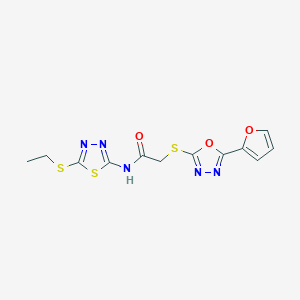![molecular formula C17H16N4O2S B2474186 4-((1H-imidazol-1-yl)methyl)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide CAS No. 1421485-64-4](/img/structure/B2474186.png)
4-((1H-imidazol-1-yl)methyl)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains an imidazole ring, which is a five-membered planar ring, which includes two nitrogen atoms and three carbon atoms. It is a key component of important biological building blocks such as histidine and histamine .
Synthesis Analysis
Imidazoles can be synthesized using a variety of methods. Recent advances in the synthesis of substituted imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole .Molecular Structure Analysis
The molecular structure of imidazoles is characterized by a five-membered ring, which includes two nitrogen atoms. This structure is a key component of many functional molecules used in a variety of applications .Chemical Reactions Analysis
Imidazoles are known to participate in a variety of chemical reactions. They are key components to functional molecules that are used in a variety of everyday applications .Physical And Chemical Properties Analysis
The physical and chemical properties of imidazoles depend on their specific structure and the substituents they carry. Some imidazoles are known to have a high degree of stability under ambient conditions .Scientific Research Applications
Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds is a critical area of research in medicinal chemistry. Thiosemicarbazide derivatives, for example, serve as precursors for the synthesis of imidazole, oxadiazole, thiadiazole, oxazine, and triazine ring systems. These compounds have been evaluated for their antimicrobial activity, indicating the potential of such chemical structures in developing new therapeutic agents (Elmagd et al., 2017). Similarly, imidazo[1,5-a]pyrazines undergo metalation to afford a range of functionalized derivatives, demonstrating the versatility of such heterocycles in synthetic chemistry (Board et al., 2009).
Antitumor and Antioxidant Activities
The exploration of heterocyclic compounds for antitumor and antioxidant activities has been a significant area of interest. For instance, the annulations of 2-amino-1,3,4-thiadiazole with various compounds resulted in derivatives with potential antitumor and antioxidant properties. Such research underscores the importance of heterocyclic compounds in the development of new therapeutic agents (Hamama et al., 2013).
Supramolecular Chemistry
In supramolecular chemistry, N-(thiazol-2-yl)benzamide derivatives have been synthesized and characterized for their gelation behavior. This research highlights the influence of methyl functionality and non-covalent interactions on gelation, illustrating the compound's potential in materials science and nanotechnology (Yadav & Ballabh, 2020).
Cytotoxicity Studies
The compound's framework has also been utilized in the synthesis of heterocycles with evaluated cytotoxic activities. Such studies are vital for identifying compounds with potential anticancer properties, contributing to the ongoing search for more effective cancer treatments (Hegazi et al., 2010).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-4-(imidazol-1-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c22-16(20-17-19-14-5-8-23-10-15(14)24-17)13-3-1-12(2-4-13)9-21-7-6-18-11-21/h1-4,6-7,11H,5,8-10H2,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LADDSZZILONTBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)CN4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1H-imidazol-1-yl)methyl)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(4-bromophenyl)-2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![2-methyl-N-[3-(morpholin-4-yl)propyl]-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2474110.png)


![N-Ethyl-N-[2-[4-(4-methylpyridin-2-yl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2474115.png)

![[2-(3-Chloro-4-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2474119.png)

![2-Amino-6,7-dihydro-6,6-dimethylthiazolo[5,4-c]pyridin-4(5H)-one](/img/structure/B2474122.png)
